molecular formula C12H15N3O B2692659 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine CAS No. 2097867-66-6

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine

Cat. No.: B2692659
CAS No.: 2097867-66-6
M. Wt: 217.272
InChI Key: KCODQDUBFGULLS-UHFFFAOYSA-N
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Description

This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine involves several steps. One common method includes the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) . The addition of an excess acid causes a 1,3-dipolar cycloaddition reaction, forming a new heterocyclic core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of piperidine derivatives .

Scientific Research Applications

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits potential antimicrobial, anti-inflammatory, and antiviral activities . Additionally, this compound is explored for its potential use in environmental research, such as in the development of new materials for pollution control.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine can be compared with other nitrogen-containing heterocycles, such as pyridazine and pyridazinone derivatives . These compounds also exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . this compound is unique in its specific structure and the range of applications it offers.

Similar Compounds

  • Pyridazine
  • Pyridazinone
  • Pyrrolo[1,2-a]pyrazine
  • 5H-pyrrolo[2,3-b]pyrazine

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODQDUBFGULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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